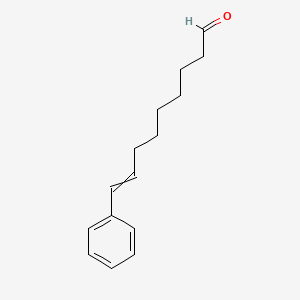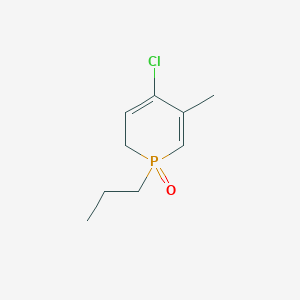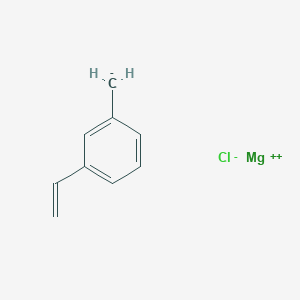
Magnesium chloride (3-ethenylphenyl)methanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium chloride (3-ethenylphenyl)methanide (1/1/1) is a chemical compound with the molecular formula C_9H_9ClMg. It is a coordination complex where magnesium is bonded to a chloride ion and a 3-ethenylphenylmethanide ligand. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (3-ethenylphenyl)methanide typically involves the reaction of magnesium chloride with 3-ethenylphenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
MgCl2+C9H9Mg→MgCl2(C9H9)
Industrial Production Methods
Industrial production of magnesium chloride (3-ethenylphenyl)methanide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium chloride (3-ethenylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced magnesium complexes.
Substitution: Undergoes substitution reactions where the chloride ion or the 3-ethenylphenylmethanide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as halogens or other organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide complexes, while substitution reactions can produce a variety of organomagnesium compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium chloride (3-ethenylphenyl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism by which magnesium chloride (3-ethenylphenyl)methanide exerts its effects involves coordination chemistry. The magnesium ion acts as a central metal, coordinating with the chloride ion and the 3-ethenylphenylmethanide ligand. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium chloride (3-methoxyphenyl)methanide (1/1/1): Similar structure but with a methoxy group instead of an ethenyl group.
Magnesium chloride (3-chlorophenyl)methanide (1/1/1): Contains a chlorophenyl group instead of an ethenyl group.
Uniqueness
Magnesium chloride (3-ethenylphenyl)methanide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ethenyl group plays a crucial role in the compound’s behavior.
Eigenschaften
CAS-Nummer |
104670-17-9 |
|---|---|
Molekularformel |
C9H9ClMg |
Molekulargewicht |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-6-4-5-8(2)7-9;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MXDREMDXYKZSHU-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC(=CC=C1)C=C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


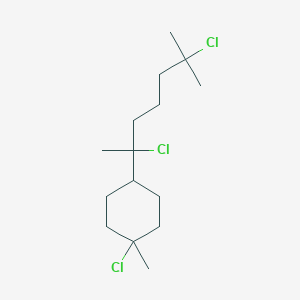


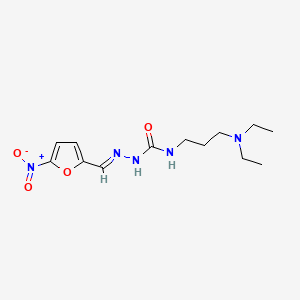


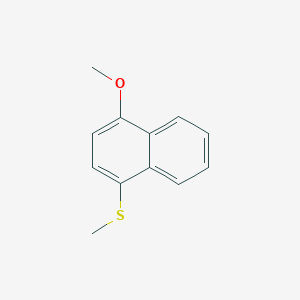
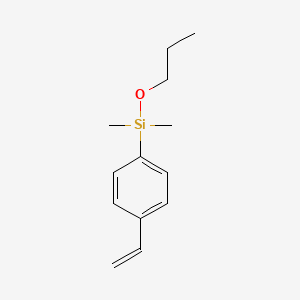
![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
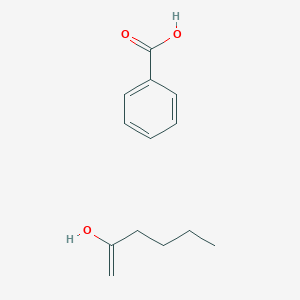
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
